6-Cyclopropoxynicotinaldehyde
Description
6-Cyclopropoxynicotinaldehyde is a nicotinaldehyde derivative featuring a cyclopropoxy substituent at the 6-position of the pyridine ring.
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
6-cyclopropyloxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H9NO2/c11-6-7-1-4-9(10-5-7)12-8-2-3-8/h1,4-6,8H,2-3H2 |
InChI Key |
ZYLUIIHESCXRCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=NC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropyloxy)-3-pyridinecarboxaldehyde typically involves the introduction of the cyclopropyloxy group to the pyridine ring followed by the formation of the aldehyde group. One common method involves the nucleophilic addition of cyclopropyl alcohol to a pyridine derivative, followed by oxidation to form the aldehyde group. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic addition, and an oxidizing agent like pyridinium chlorochromate (PCC) for the oxidation step .
Industrial Production Methods
Industrial production of 6-(Cyclopropyloxy)-3-pyridinecarboxaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclopropyloxy)-3-pyridinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles like amines, thiols, or halides
Major Products Formed
Oxidation: 6-(Cyclopropyloxy)-3-pyridinecarboxylic acid
Reduction: 6-(Cyclopropyloxy)-3-pyridinemethanol
Substitution: Products depend on the nucleophile used, such as 6-(Cyclopropyloxy)-3-pyridineamine
Scientific Research Applications
6-(Cyclopropyloxy)-3-pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymerization.
Mechanism of Action
The mechanism of action of 6-(Cyclopropyloxy)-3-pyridinecarboxaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the cyclopropyloxy group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following comparison focuses on structurally related nicotinaldehyde derivatives, emphasizing differences in functional groups, physicochemical properties, and applications.
Structural and Functional Group Comparisons
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 6-Cyclopropoxynicotinaldehyde* | Cyclopropoxy at 6-position | Not specified | Not specified | Aldehyde, cyclopropoxy |
| 5-Cyclopropoxy-6-nitronicotinaldehyde | Cyclopropoxy at 5-position, nitro at 6-position | Not specified | Not specified | Aldehyde, cyclopropoxy, nitro |
| 6-(Cyclobutylmethoxy)nicotinaldehyde | Cyclobutylmethoxy at 6-position | C₁₂H₁₃NO₂ | 205.24 | Aldehyde, cyclobutylmethoxy |
| 6-Cyclopropyl-2-methoxynicotinaldehyde | Cyclopropyl at 6-position, methoxy at 2-position | C₁₀H₁₁NO₂ | 177.20 | Aldehyde, cyclopropyl, methoxy |
| 6-Chloro-2-methoxynicotinaldehyde | Chloro at 6-position, methoxy at 2-position | Not specified | Not specified | Aldehyde, chloro, methoxy |
Notes:
- The cyclopropoxy group in 5-Cyclopropoxy-6-nitronicotinaldehyde enhances electrophilic reactivity due to electron-withdrawing nitro and cyclopropoxy groups, enabling diverse substitution reactions .
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